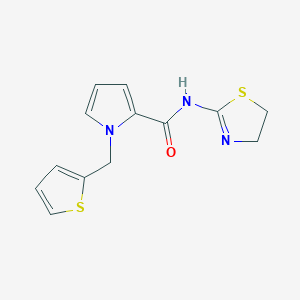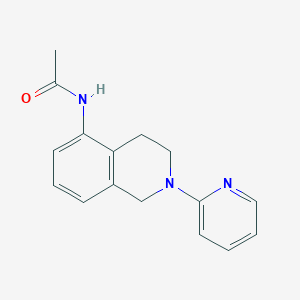![molecular formula C12H14BrN5OS B7530242 [4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7530242.png)
[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone is not yet fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or signaling pathways in cells, leading to the suppression of disease progression.
Biochemical and Physiological Effects
Studies have shown that [4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone has various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells and to reduce inflammation in animal models of disease. The compound has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, the compound has been found to have low toxicity in animal models, making it a potentially safe option for use in humans. However, one limitation is that the mechanism of action of the compound is not yet fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on [4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone. One area of interest is further investigation of its potential as a therapeutic agent for cancer and neurological disorders. Additionally, research could focus on elucidating the compound's mechanism of action and identifying specific targets for its activity. Finally, studies could explore the potential use of [4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone in combination with other drugs for enhanced therapeutic effects.
Synthesemethoden
The synthesis of [4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone involves a multi-step process that starts with the reaction of 5-bromothiophene-2-carboxylic acid with thionyl chloride to form 5-bromothiophene-2-carbonyl chloride. This compound then reacts with piperazine to form [4-(5-bromothiophen-2-yl)methyl]piperazine. Finally, the reaction of [4-(5-bromothiophen-2-yl)methyl]piperazine with 1H-1,2,3-triazole-4-carboxylic acid yields [4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone.
Wissenschaftliche Forschungsanwendungen
[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. The compound has also been investigated for its antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5OS/c13-11-2-1-9(20-11)8-17-3-5-18(6-4-17)12(19)10-7-14-16-15-10/h1-2,7H,3-6,8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGJRHKJTYKSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)Br)C(=O)C3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)



![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)




![2-[(3,4-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530234.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)

